molecular formula C6H6F3N3O2 B1277412 5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid CAS No. 317806-51-2

5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid

Cat. No.: B1277412
CAS No.: 317806-51-2
M. Wt: 209.13 g/mol
InChI Key: RELBWNKENZUWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and influences its reactivity. It is used in various scientific research fields due to its versatile chemical properties.

Properties

IUPAC Name

5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c1-12-4(10)2(5(13)14)3(11-12)6(7,8)9/h10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELBWNKENZUWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436008
Record name 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317806-51-2
Record name 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target molecule contains:

  • A pyrazole core
  • A methyl group at the N1 position
  • A trifluoromethyl group at C3
  • An amino group at C5
  • A carboxylic acid at C4

The synthesis typically involves:

  • Construction of the pyrazole ring with appropriate substituents
  • Introduction of the carboxylic acid and amino groups at the correct positions
  • Functionalization with methyl and trifluoromethyl groups

General Preparation Strategies

Pyrazole Ring Construction

The most common approach is the cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds, followed by functional group transformations.

Table 1: Generalized Synthetic Approaches
Step Reagents/Conditions Purpose Reference
1 Methyl hydrazine + ethoxy methylene ethyl cyanoacetate in toluene Pyrazole ring formation with N1-methyl, C5-amino, C4-ester
2 Trifluoromethylation (if not present in precursor) Introduction of CF3 at C3
3 Hydrolysis (LiOH, H2O, THF) Conversion of ester to carboxylic acid
4 Purification and isolation Obtain pure acid

Detailed Stepwise Procedures

Step 1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylate
  • Ethoxy methylene ethyl cyanoacetate is dissolved in toluene.
  • Methyl hydrazine is added dropwise at 22–30°C.
  • The mixture is stirred and then heated to reflux for 2 hours.
  • The product is cooled, filtered, and dried to yield the 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Step 2: Introduction of the Trifluoromethyl Group
  • The trifluoromethyl group can be introduced via trifluoromethylation of the appropriate pyrazole intermediate, often using reagents such as Togni’s reagent or CF3I in the presence of a base.
  • Alternatively, a trifluoromethylated precursor (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) can be used for initial ring construction, ensuring regioselective incorporation of CF3 at C3.
Step 3: Hydrolysis to Carboxylic Acid
  • The ester is hydrolyzed using lithium hydroxide in a mixture of water and THF at 0–20°C.
  • The reaction mixture is acidified to pH 1–2 with HCl.
  • Extraction with ethyl acetate, drying, and concentration yields the carboxylic acid.
Table 2: Example Hydrolysis Data
Substrate Reagent Solvent Temp (°C) Time Yield (%) Reference
Ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate LiOH THF/H2O 0–20 Overnight 94

Purification and Characterization

  • The crude acid is purified by recrystallization from suitable solvents (e.g., ethyl acetate).
  • Characterization is performed using NMR (1H, 13C, 19F), MS, and melting point determination.

Alternative and Supporting Methods

  • One-pot procedures using functionalized starting materials (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) allow for regioselective synthesis of pyrazoles with CF3 at C3 or C5, followed by functional group transformations at C4 and C5.
  • Bromination and subsequent functionalization (e.g., Br–Li exchange) can introduce carboxylic acid or amino groups at specific positions, though these are more commonly applied to related pyrazole systems.

Research Findings and Yields

  • The hydrolysis of ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate to the acid proceeds with high yield (up to 94%).
  • The initial cyclocondensation step using methyl hydrazine and ethoxy methylene ethyl cyanoacetate is efficient, with high conversion and product purity, suitable for industrial scale.
  • Trifluoromethylation steps may vary in yield depending on the reagent and conditions but are generally robust for electron-deficient pyrazole systems.

Summary Table: Typical Preparation Route

Step Intermediate/Product Key Reagents Yield (%) Reference
1 5-amino-1-methyl-1H-pyrazole-4-carboxylate Methyl hydrazine, ethoxy methylene ethyl cyanoacetate High
2 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethylating agent Moderate–High
3 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid LiOH, H2O, THF 94

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .

Herbicide Development

This compound has been explored as a lead compound in the development of new herbicides. Its trifluoromethyl group enhances lipophilicity, which is advantageous for herbicide efficacy. Field trials have shown promising results in controlling various broadleaf weeds while being less harmful to crops .

Plant Growth Regulation

Research indicates that this compound can act as a plant growth regulator, promoting root growth and overall plant vigor when applied at specific concentrations. This application is particularly useful in enhancing crop yield and resilience under stress conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the trifluoromethyl group is crucial for its biological activity and can be achieved through electrophilic fluorination methods.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives, including this compound, which were tested against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer models .

Case Study 2: Herbicidal Activity

In agricultural trials conducted by a leading agrochemical firm, formulations containing this compound demonstrated effective weed control with minimal phytotoxicity to crops like maize and soybean. The results were published in Pest Management Science, showcasing its potential as a safe alternative to existing herbicides .

Mechanism of Action

The mechanism by which 5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid exerts its effects is complex and depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylate: The ester derivative of the carboxylic acid.

    5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxaldehyde: The aldehyde derivative.

Uniqueness

What sets 5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid apart is its combination of the trifluoromethyl group with the pyrazole ring, which imparts unique chemical properties such as high stability, reactivity, and potential biological activity. This makes it a valuable compound in various fields of research and industry.

Biological Activity

5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 317806-51-2) is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

The molecular formula of this compound is C6H6F3N3O2C_6H_6F_3N_3O_2, with a molecular weight of approximately 209.126 g/mol. The presence of a trifluoromethyl group significantly enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₆H₆F₃N₃O₂
Molecular Weight209.126 g/mol
CAS Number317806-51-2

Anticancer Properties

Research has demonstrated that compounds containing the pyrazole structure, including this compound, exhibit significant anticancer properties. For instance, studies indicate that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds can induce apoptosis and enhance caspase activity, which is critical for programmed cell death .

Case Study:
In a study focusing on pyrazole derivatives, several compounds were screened for their antiproliferative effects against breast cancer cells. The most promising candidates displayed an increase in caspase-3 activity by up to 57% at concentrations as low as 10 µM, indicating their potential as effective anticancer agents .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit key inflammatory pathways, suggesting their utility in treating inflammatory diseases. For example, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Table: Anti-inflammatory Activities of Pyrazole Derivatives

CompoundIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
Compound A60.56Diclofenac Sodium54.65
Compound B57.24CelecoxibNot specified
Compound C69.15IndomethacinNot specified

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Microtubule Destabilization : Some studies have indicated that pyrazole derivatives can disrupt microtubule assembly, which is crucial for cell division and proliferation.
  • Caspase Activation : The induction of apoptosis in cancer cells is often mediated through the activation of caspases, which are essential enzymes in the apoptotic pathway .

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can intermediates be characterized?

A two-step approach is commonly employed:

  • Step 1 : React 3-bromo-5-aminopyrazole derivatives with trifluoromethylation agents (e.g., CF₃Cl) to introduce the trifluoromethyl group.
  • Step 2 : Carboxylic acid functionalization via formylation under alkaline conditions, followed by oxidation (e.g., using KMnO₄ or H₂O₂).
    Key intermediates (e.g., 3-(trifluoromethyl)-5-aminopyrazole) should be characterized via ¹H/¹³C NMR and FT-IR to confirm substitution patterns. Melting points (e.g., 203°C for the final product) and elemental analysis validate purity .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and hydrogen-bonding networks. For example:

  • Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Data Collection : Employ a high-resolution diffractometer (Cu-Kα radiation) and refine structures using SHELXL to achieve R-factors < 0.04. This method confirmed the planar pyrazole ring and carboxylic acid orientation in related analogs .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 2.8–3.2 ppm (CH₃), δ 6.5–7.0 ppm (NH₂), and δ 12.5 ppm (COOH). ¹⁹F NMR confirms the CF₃ group at δ -60 to -65 ppm.
  • FT-IR : Bands at 1680–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (NH₂/OH).
  • Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 208) validates molecular weight .

Advanced Research Questions

Q. How can this compound serve as a ligand in metal-organic frameworks (MOFs) for gas separation?

The carboxylic acid and pyrazole moieties act as chelating sites for metal ions (e.g., Zn²⁺). For example:

  • MOF Synthesis : React with Zn(NO₃)₂ in DMF under solvothermal conditions.
  • Application : A fluorinated MOF (Zn-bzc-CF₃) derived from a similar pyrazole-carboxylic acid demonstrated selective adsorption of C₃F₆ over C₃F₈ (selectivity > 10:1), critical for semiconductor gas purification .

Q. What strategies enhance its bioactivity in drug design?

  • Derivatization : Convert the carboxylic acid to amides or esters via Schotten-Baumann reactions. For example, coupling with hydrazines yields pyrazolopyridazinones with antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
  • Molecular Docking : Virtual screening against targets like xanthine oxidase (XOR) or PPAR-γ reveals binding modes. A related pyrazole-carboxylic acid showed mixed-type XOR inhibition (Kᵢ = 0.6 nM) .

Q. How do computational methods predict its reactivity and stability?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. Fukui indices indicate reactivity at the NH₂ and COOH groups.
  • MD Simulations : Assess solvation free energy (e.g., in water: ΔG ~ -15 kcal/mol) to guide solubility optimization for drug formulations .

Q. What are the challenges in analyzing enantiomeric purity for chiral derivatives?

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase. Retention time differences (Δt > 2 min) resolve enantiomers of analogs like 5-amino-1-(2,2,2-trifluoroethyl) derivatives.
  • Circular Dichroism : Monitor Cotton effects at 220–250 nm to confirm absolute configurations .

Methodological Considerations

Q. How to address conflicting data in enzyme inhibition assays?

  • Kinetic Profiling : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, mixed-type inhibition (observed in XOR studies) requires both Kᵢ and Kᵢ' values for accurate modeling .
  • Control Experiments : Include positive controls (e.g., allopurinol for XOR) and validate via isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What crystallization conditions mitigate twinning in X-ray studies?

  • Solvent Optimization : Use mixed solvents (e.g., DMSO/EtOAc) to slow nucleation.
  • Additives : Introduce trace acetic acid to disrupt hydrogen-bonding defects. For a related compound, this reduced twinning from 35% to <5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.